2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Overview
Description
2-Azabicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the reaction of cyclopentadiene with imino-acetates in the presence of a Bronsted acid catalyst. This aza-Diels-Alder reaction is highly diastereoselective and produces the desired bicyclic structure . The reaction conditions often include the use of chiral auxiliaries to control the stereochemistry of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the aza-Diels-Alder reaction makes it a viable method for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides using reagents such as m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Phosphorylated Bicycles: Formed through substitution reactions with electrophiles.
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its ability to undergo various chemical transformations. The compound’s unique bicyclic structure allows it to interact with different molecular targets and pathways. For example, its reactivity with electrophiles and nucleophiles makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be compared with similar compounds such as:
5-Norbornene-2-carboxaldehyde: Another bicyclic compound with a similar structure but without the nitrogen atom.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
The presence of the nitrogen atom in this compound makes it unique and provides additional reactivity compared to its analogs.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-7H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDKRXNXHNXQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516488 | |
Record name | 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83442-23-3 | |
Record name | 2-Azabicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.